2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 330201-68-8
Cat. No.: VC7510779
Molecular Formula: C23H17ClN2O3S
Molecular Weight: 436.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330201-68-8 |
|---|---|
| Molecular Formula | C23H17ClN2O3S |
| Molecular Weight | 436.91 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C23H17ClN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27) |
| Standard InChI Key | FSUPUYUPUASZAZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
The compound 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide features a thiazole core substituted with a 4-phenoxyphenyl group at the 4-position and an acetamide moiety at the 2-position. The acetamide side chain is further modified with a 4-chlorophenoxy group.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 438.92 g/mol (calculated using atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00, S=32.07).
Structural Features
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Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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4-Phenoxyphenyl Substituent: A biphenyl ether group attached to the thiazole’s 4-position.
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Acetamide Side Chain: A carbonyl-linked amine group at the thiazole’s 2-position, substituted with a 4-chlorophenoxy moiety.
Synthesis and Derivative Analogues
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous compounds suggest the following steps :
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Thiazole Formation: Condensation of thiourea with α-halo ketones to form the thiazole core.
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Substitution at the 4-Position: Suzuki-Miyaura coupling to introduce the 4-phenoxyphenyl group.
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Acetamide Functionalization: Acylation of the thiazole’s 2-amino group with 2-(4-chlorophenoxy)acetyl chloride.
Example Reaction Scheme:
Structural Analogues
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N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylphenoxy)acetamide (PubChem CID 1049207): Differs by a methyl group on the phenyl ring .
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N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide (ChemDiv D220-0985): Replaces thiazole with oxadiazole and introduces fluorine .
Physicochemical Properties
Predicted Properties (Using Analogues)
Stability and Reactivity
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Photostability: Likely susceptible to UV degradation due to the chlorophenoxy group .
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Hydrolytic Stability: The acetamide bond may hydrolyze under acidic or basic conditions.
Biological Activity and Applications
Anticancer Prospects
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